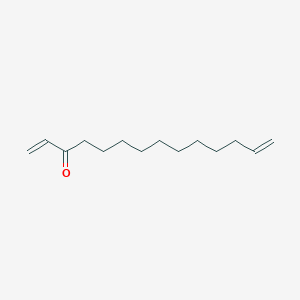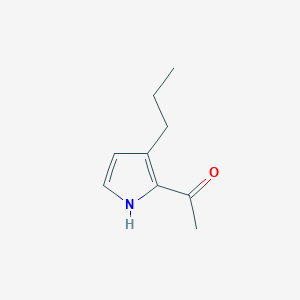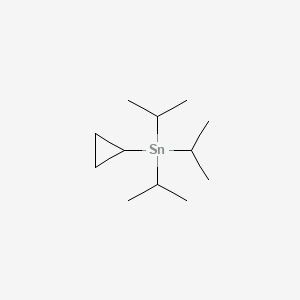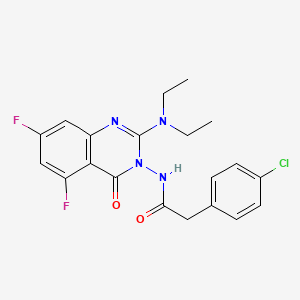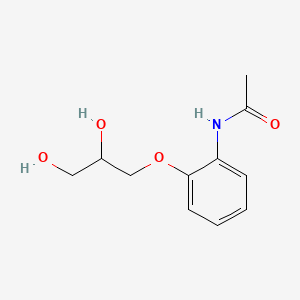
2'-(2,3-Dihydroxypropoxy)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2,3-Dihydroxypropoxy)acetanilide is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique structure, which includes a dihydroxypropoxy group attached to an acetanilide moiety
Preparation Methods
The synthesis of 2’-(2,3-Dihydroxypropoxy)acetanilide typically involves the reaction of acetanilide with glycidol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
2’-(2,3-Dihydroxypropoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The acetanilide moiety can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-(2,3-Dihydroxypropoxy)acetanilide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(2,3-Dihydroxypropoxy)acetanilide involves its interaction with specific molecular targets and pathways. The dihydroxypropoxy group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological targets. The acetanilide moiety may contribute to its pharmacological activities by interacting with enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
2’-(2,3-Dihydroxypropoxy)acetanilide can be compared with other similar compounds, such as:
Acetanilide: A simpler compound without the dihydroxypropoxy group, used as an analgesic and antipyretic.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar acetanilide structure but different functional groups.
Phenacetin: Another analgesic and antipyretic with a similar structure but different pharmacological properties.
The uniqueness of 2’-(2,3-Dihydroxypropoxy)acetanilide lies in its dihydroxypropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63905-15-7 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-10-4-2-3-5-11(10)16-7-9(15)6-13/h2-5,9,13,15H,6-7H2,1H3,(H,12,14) |
InChI Key |
PKALPKIBIKMTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


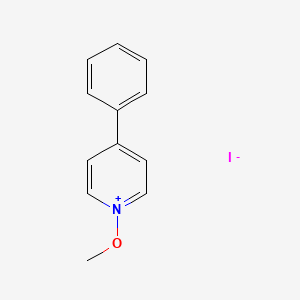

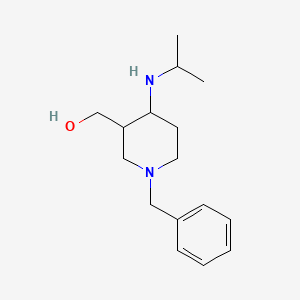
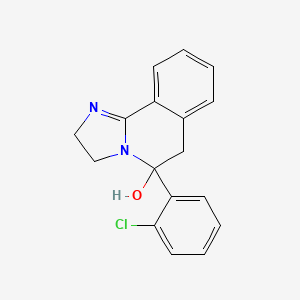
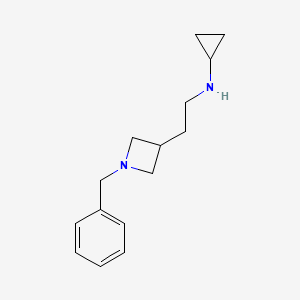
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
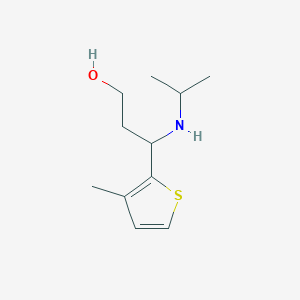
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
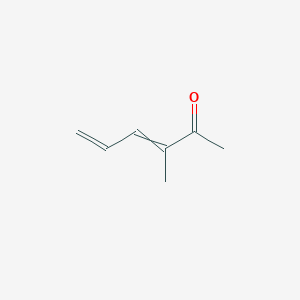
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)
